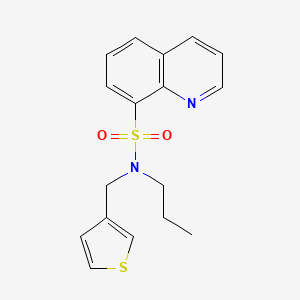

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-2-10-19(12-14-8-11-22-13-14)23(20,21)16-7-3-5-15-6-4-9-18-17(15)16/h3-9,11,13H,2,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLSRBDDAOOKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of quinoline-8-sulfonyl chloride with N-propylthiophen-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated quinoline derivatives.

Scientific Research Applications

Pharmacological Properties

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide belongs to a class of compounds known for their diverse biological activities. Its structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these derivatives often range from 4 to 16 µg/mL, indicating their potential as broad-spectrum antibacterial agents .

TRPM8 Antagonism

This compound has been noted for its antagonistic activity against the TRPM8 (transient receptor potential melastatin 8) channel, which is implicated in various pain pathways. By modulating TRPM8 activity, the compound may help alleviate neuropathic pain associated with conditions like chronic constriction injury and oxaliplatin-induced cold allodynia .

Anticancer Activity

In vitro studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For example, similar compounds have been tested against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549), demonstrating promising anticancer activity with IC50 values indicating effective growth inhibition .

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications:

Antiviral Activity

Emerging research suggests that quinoline derivatives may possess antiviral properties, particularly against viruses like dengue and potentially COVID-19. The structural characteristics of these compounds enhance their interaction with viral proteins, leading to inhibition of viral replication .

Neuroprotective Effects

Due to its ability to chelate metals and modulate ion channels, this compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various quinoline derivatives found that this compound exhibited significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, surpassing traditional antibiotics in some cases .

Case Study: Cancer Cell Inhibition

In another investigation, the compound was tested on multiple cancer cell lines where it showed substantial cytotoxicity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent as well as an anticancer drug .

Mechanism of Action

The mechanism of action of N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. The thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Quinoline-7-sulfonamide vs. Quinoline-8-sulfonamide

Compounds such as (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (, IIIa) feature a sulfonamide group at the 7-position of quinoline, compared to the 8-position in the target compound. Positional isomerism significantly alters molecular geometry and electronic distribution. For instance, 7-sulfonamide derivatives are often synthesized for antimicrobial activity, where steric effects near the quinoline nitrogen may modulate target binding . In contrast, 8-sulfonamide derivatives like the target compound may exhibit enhanced planarity, favoring interactions with hydrophobic enzyme pockets or polymer backbones .

Thiophene vs. Phenyl Substituents

The thiophen-3-ylmethyl group in the target compound contrasts with phenyl or styryl groups in analogs like IIIa (). Thiophene’s electron-rich aromatic system and smaller steric profile compared to phenyl may improve binding to metalloenzymes (e.g., carbonic anhydrases) or facilitate charge transfer in polymeric materials .

Functional Group Variations

Sulfonamide vs. Carboxamide Derivatives

lists compounds such as 6-[(2-methylphenyl)sulfamoyl]-4-oxidanylidene-N-(3-propan-2-yloxypropyl)-1H-quinoline-3-carboxamide, which combines sulfamoyl and carboxamide groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing solubility and target affinity . The target compound’s sulfonamide group may enhance interactions with basic residues in biological targets.

Alkyl Chain Length

The propyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. Shorter chains (e.g., methyl in derivatives) may reduce bioavailability, while longer chains (e.g., butyl in N,N-dibutyl-6-[(3-methoxyphenyl)sulfamoyl]-4-oxidanylidene-1H-quinoline-3-carboxamide) could increase toxicity or metabolic instability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Hypotheses

- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as coupling sulfonic chlorides with amine-functionalized quinolines in pyridine/DMAP ().

- Polymer Compatibility : The propyl-thiophene combination may improve compatibility with hydrophobic polymers, analogous to 3-chloro-N-phenyl-phthalimide’s role in polyimide synthesis ().

Biological Activity

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological potential. The presence of a thiophene ring and a sulfonamide group enhances its biological activity by facilitating interactions with various molecular targets.

This compound exhibits its biological effects through several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzyme activity involved in critical metabolic pathways.

- Binding Affinity : The thiophene ring increases binding affinity to specific receptors or enzymes, enhancing the compound's efficacy.

Antimicrobial Activity

Research indicates that derivatives of quinoline sulfonamides, including this compound, demonstrate potent antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4–16 |

| This compound | Escherichia coli | 1 × 10⁻⁶ |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-6 from fibroblast-like synoviocytes (FLS), which are implicated in rheumatoid arthritis (RA).

Case Study : A study demonstrated that treatment with this compound significantly inhibited TNF-α-induced inflammation in FLS. Histological analyses revealed reduced synovial hypertrophy and inflammatory cell infiltration.

Anticancer Activity

The anticancer potential of this compound is also notable. It has been shown to modulate key metabolic pathways in cancer cells, particularly by targeting pyruvate kinase M2 (PKM2), which is crucial for tumor metabolism.

Research Findings :

- Cytotoxicity : In vitro assays indicated that this compound exhibited selective cytotoxicity against various cancer cell lines, including lung cancer (A549) and triple-negative breast cancer (MDA-MB-231).

- Mechanism : The compound was found to reduce intracellular pyruvate levels in cancer cells, indicating its role as a PKM2 modulator.

Summary of Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : Demonstrated effective inhibition against multiple bacterial strains.

- Anti-inflammatory Mechanisms : Showed significant reduction in inflammatory markers in RA models.

- Anticancer Properties : Indicated selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves sequential steps:

- Quinoline core formation : Use Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .

- Sulfonamide introduction : React the quinoline intermediate with sulfuryl chloride (SOCl₂) to generate sulfonyl chloride, followed by amidation with propylamine and thiophen-3-ylmethylamine .

- Optimization : Employ continuous flow reactors for controlled exothermic reactions (e.g., sulfonylation) and automated purification systems (e.g., flash chromatography) to enhance reproducibility .

Q. How can the compound’s structural and electronic properties be characterized to predict reactivity?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX software for bond lengths, angles, and intermolecular interactions .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO distributions .

- Spectroscopy : Use H/C NMR to confirm substituent positions and FT-IR to identify sulfonamide (S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for sulfonamide-based quinoline derivatives?

- Case study : For α7 nicotinic acetylcholine receptor (nAChR) modulation, discrepancies arise from halogen substitution effects (e.g., bromine vs. fluorine at the phenyl ring).

- Design : Synthesize halogen-substituted analogs (e.g., 4BP-TQS, 4FP-TQS) and compare allosteric agonist vs. antagonist activity using patch-clamp electrophysiology .

- Analysis : Quantify activation/inactivation rates and desensitization levels to correlate structural changes (e.g., halogen electronegativity) with functional outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Scaffold diversification : Modify the quinoline core (e.g., cyclopenta[c]quinoline vs. tetrahydroquinoline) to alter steric bulk and π-π stacking interactions .

- Substituent screening : Test substituents at the thiophene (e.g., methyl vs. nitro groups) and propylamine positions for effects on binding entropy/enthalpy .

Q. What analytical methods are critical for assessing the compound’s stability under physiological conditions?

- Protocol :

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures and polymorphic transitions .

- Solution stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free thiophene or sulfonic acid derivatives) .

- Metabolic profiling : Use liver microsome assays (human/rat) with CYP450 inhibitors to identify major metabolic pathways .

Methodological Considerations

Q. How can crystallinity and polymorphism impact bioactivity, and how are these properties controlled during synthesis?

- Crystallinity : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs. XRPD confirms crystalline phase identity .

- Impact : Amorphous forms may enhance solubility but reduce shelf-life, while crystalline forms improve stability but require micronization for bioavailability .

Q. What strategies mitigate synthetic challenges in introducing the thiophen-3-ylmethyl group?

- Challenges : Thiophene’s electron-rich nature can lead to side reactions (e.g., over-alkylation).

- Solutions :

- Use protecting groups (e.g., SEM-Cl for thiophene sulfur) during quinoline functionalization .

- Optimize reaction temperature (0–5°C) and stoichiometry (1:1.2 ratio of quinoline sulfonyl chloride to amine) to minimize byproducts .

Data Interpretation and Reporting

Q. How should researchers reconcile conflicting computational vs. experimental binding affinity data?

- Guidelines :

- Validate docking poses with mutagenesis studies (e.g., Ala-scanning of α7 nAChR residues) .

- Use surface plasmon resonance (SPR) to measure kinetic parameters (, ) and compare with computational ΔG values .

Q. What statistical frameworks are recommended for dose-response studies in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.